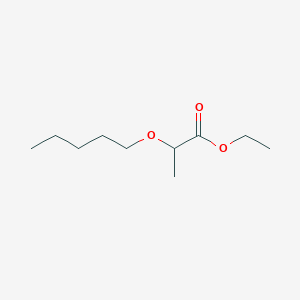

Ethyl 2-pentyloxypropionate

Description

Ethyl 2-pentyloxypropionate is an organic ester characterized by a propionic acid backbone substituted with a pentyloxy group (-O-C₅H₁₁) at the second carbon position, esterified with an ethyl group (-O-C₂H₅). Esters with alkoxy substituents, such as pentyloxy or ethoxy groups, are widely used in coatings, food additives, and fragrances due to their volatility, solubility, and stability . The pentyloxy chain in this compound likely enhances hydrophobicity compared to shorter-chain analogs, making it suitable for applications requiring slow evaporation or compatibility with non-polar matrices.

Properties

Molecular Formula |

C10H20O3 |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

ethyl 2-pentoxypropanoate |

InChI |

InChI=1S/C10H20O3/c1-4-6-7-8-13-9(3)10(11)12-5-2/h9H,4-8H2,1-3H3 |

InChI Key |

LOAUOONEWKBZQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(C)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3-Ethoxypropionate (CAS 763-69-9)

2-Phenoxyethyl Propionate (CAS MFCD00027006)

- Molecular Formula : C₁₁H₁₄O₃

- Substituent: Phenoxy (-O-C₆H₅) at the second carbon.

- Key Differences: The aromatic phenoxy group increases thermal stability and may alter toxicity profiles, making it less suitable for food-related applications compared to aliphatic analogs .

2-Ethylhexyl Propionate (CAS 6293-37-4)

- Molecular Formula : C₁₁H₂₂O₂

- Substituent : Branched 2-ethylhexyl group.

- Key Differences : Branching lowers melting points and enhances plasticizing effects, whereas linear pentyloxy groups in Ethyl 2-pentyloxypropionate may improve oxidative stability .

Physical and Chemical Properties

*Estimated based on structural analogs.

Q & A

Q. Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm ester functionality (δ 4.1–4.3 ppm for –OCH₂–, δ 170–175 ppm for carbonyl) and alkyl chain integrity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 189.1352 (calculated for C₁₀H₂₀O₃) .

- Infrared (IR) spectroscopy : Absorbance at 1740–1745 cm⁻¹ confirms ester C=O stretching .

Advanced Question : How can conflicting NMR and IR data for this compound impurities be resolved? Methodological Answer :

- Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping proton signals and GC-MS to detect low-abundance byproducts (e.g., unreacted acid or diesters) .

- Quantitative analysis : Use internal standards (e.g., deuterated analogs) in quantitative NMR (qNMR) to quantify impurities below 1% .

Basic Question: What experimental conditions affect the hydrolytic stability of this compound?

Methodological Answer :

Hydrolytic stability is pH- and temperature-dependent:

- Acidic conditions (pH <3) : Rapid ester hydrolysis occurs, with t₁/₂ <24 hours at 25°C. Use buffer solutions (e.g., citrate-phosphate) to control degradation .

- Neutral/basic conditions (pH 7–9) : Stability increases (t₁/₂ >30 days). Monitor via HPLC-UV (λ = 210 nm) with C18 reverse-phase columns .

Advanced Question : How do micellar systems or cyclodextrin encapsulation alter the hydrolysis kinetics of this compound? Methodological Answer :

- Micellar stabilization : Nonionic surfactants (e.g., Tween 80) form micelles that shield the ester from nucleophilic attack, extending t₁/₂ by 3–5× .

- Cyclodextrin inclusion complexes : β-cyclodextrin enhances aqueous solubility and reduces hydrolysis rates via steric hindrance. Characterize complexes using phase-solubility diagrams and molecular docking simulations .

Basic Question: How can this compound’s compatibility with polymer matrices be evaluated for material science applications?

Q. Methodological Answer :

- Blend preparation : Use solvent-casting (e.g., chloroform) or melt-mixing (120–150°C) to incorporate the ester into polymers (e.g., PLA, PVC).

- Compatibility metrics : Measure glass transition temperature (Tg) shifts via differential scanning calorimetry (DSC). A single Tg indicates miscibility .

Advanced Question : What molecular dynamics (MD) parameters predict phase separation in this compound-polymer blends? Methodological Answer :

- Simulation protocols : Use AMBER or CHARMM force fields to calculate Flory-Huggins interaction parameters (χ). χ >0.5 indicates immiscibility. Validate with small-angle X-ray scattering (SAXS) .

Basic Question: What are the best practices for storing this compound to prevent degradation?

Q. Methodological Answer :

- Storage conditions : Keep in amber glass under nitrogen at –20°C. Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit autoxidation .

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Question : How do trace metal ions (e.g., Fe³⁺, Cu²⁺) catalyze this compound degradation, and how can this be mitigated? Methodological Answer :

- Chelation strategies : Add EDTA (0.1% w/w) to sequester metal ions. Quantify metal content via inductively coupled plasma mass spectrometry (ICP-MS) .

- Degradation pathways : Use LC-MS/MS to identify radical oxidation products (e.g., hydroperoxides) and propose inhibition mechanisms .

Basic Question: How can researchers resolve contradictions in reported solubility data for this compound?

Q. Methodological Answer :

- Standardized protocols : Follow OECD 105 guidelines for shake-flask methods. Use saturated solutions equilibrated for 24 hours, filtered through 0.22 μm membranes, and analyzed via gravimetry .

- Solvent selection : Test in 10+ solvents (e.g., ethanol, hexane, DMSO) at 25°C. Report Hansen solubility parameters (δD, δP, δH) for consistency .

Advanced Question : What machine learning models predict this compound’s solubility in ternary solvent mixtures? Methodological Answer :

- Data-driven models : Train artificial neural networks (ANNs) on COSMO-RS datasets. Validate predictions with experimental ternary phase diagrams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.